5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline
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Overview
Description
5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various imidazoquinazoline analogs.
Scientific Research Applications
5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar biological activities.
Imidazoquinoline: Another related compound with diverse pharmacological properties.
Benzimidazole: Shares structural similarities and is known for its therapeutic potential.
Uniqueness
5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5,5-dimethyl-6H-imidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C12H13N3/c1-12(2)14-10-6-4-3-5-9(10)11-13-7-8-15(11)12/h3-8,14H,1-2H3 |
InChI Key |
VXRBCUAAMBEZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NC=CN31)C |
Origin of Product |
United States |
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